2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile
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Overview
Description
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile is an organic compound with a complex structure that includes a bromomethyl group, a methylphenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile typically involves the bromination of a precursor compound. One common method is the bromination of 2-methyl-3-(methylphenyl)propanenitrile using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is usually carried out in an inert solvent such as carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Scientific Research Applications
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile depends on its interaction with molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially disrupting their function . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methylbenzonitrile
- 3-Bromomethyl-2-methylbenzonitrile
- 2-Methyl-3-(bromomethyl)benzonitrile
Uniqueness
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile is unique due to the presence of both a bromomethyl group and a nitrile group on the same aromatic ringThe specific positioning of these groups also influences the compound’s reactivity and interaction with other molecules .
Properties
IUPAC Name |
2-[3-(bromomethyl)-5-methylphenyl]-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c1-9-4-10(7-13)6-11(5-9)12(2,3)8-14/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVAXNLZYOIFER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590899 |
Source
|
Record name | 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120512-36-9 |
Source
|
Record name | 3-(Bromomethyl)-α,α,5-trimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120512-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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